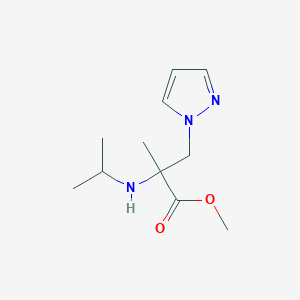
Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C10H17N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of isopropylamine with a suitable pyrazole derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and a solvent, such as methanol or ethanol, at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced pyrazole compounds.
Scientific Research Applications
Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:
Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate: This compound has a similar structure but with a propylamino group instead of an isopropylamino group.
Methyl 2-amino-3-(1h-pyrazol-1-yl)propanoate: This compound lacks the isopropylamino group and has different chemical properties.
Biological Activity
4-((4-Methyl-1,4-diazepan-1-YL)methyl)benzonitrile is a compound of interest due to its potential biological activities. This compound has been investigated for its effects on various biological targets, particularly in the context of drug discovery for diseases such as cancer and viral infections.
- Molecular Formula : C13H17N3
- CAS Number : 166438-80-8
- Structure : The compound features a diazepane ring, which is known for its pharmacological properties.
Antiviral Activity
Recent studies have identified 4-((4-Methyl-1,4-diazepan-1-YL)methyl)benzonitrile as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). In a screening of various compounds, it demonstrated an IC50 value of approximately 66.9 μM against Mpro, indicating moderate inhibitory activity. This activity was assessed using fluorescence resonance energy transfer (FRET) assays, which allowed for the quantification of the compound's effectiveness in inhibiting viral replication pathways .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential applications in cancer therapy. In vitro studies have shown that derivatives of diazepane can induce apoptosis in cancer cell lines. For instance, compounds with a similar structure have exhibited cytotoxic effects against hypopharyngeal tumor cells, outperforming reference drugs like bleomycin . Further investigations into the structure-activity relationship (SAR) are ongoing to optimize its efficacy against various cancer types.
The mechanism by which 4-((4-Methyl-1,4-diazepan-1-YL)methyl)benzonitrile exerts its biological effects is still being elucidated. Initial hypotheses suggest that the diazepane moiety may interact with specific protein targets involved in cell signaling and viral replication processes. Additionally, the presence of the benzonitrile group may enhance binding affinity to target proteins, facilitating stronger interactions and improved biological outcomes .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Bioactivity Screening | Identified as an Mpro inhibitor with IC50 = 66.9 μM. |
| Cancer Cell Line Testing | Induced apoptosis in hypopharyngeal tumor cells; better cytotoxicity than bleomycin. |
| Structure Optimization | Ongoing efforts to modify the diazepane structure for enhanced activity against cancer and viral targets. |
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-methyl-2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9(2)13-11(3,10(15)16-4)8-14-7-5-6-12-14/h5-7,9,13H,8H2,1-4H3 |
InChI Key |
GUELFVFILZSLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)(CN1C=CC=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















